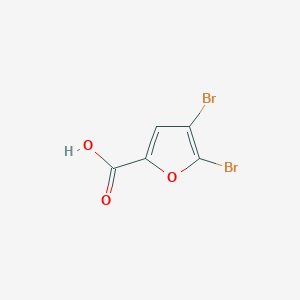

4,5-Dibromo-2-furoic acid

Description

Properties

IUPAC Name |

4,5-dibromofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUVICYZDBUMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400663 | |

| Record name | 4,5-Dibromo-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-03-9 | |

| Record name | 4,5-Dibromo-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromo-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dibromo-2-furoic Acid: A Technical Guide for Researchers

CAS Number: 2434-03-9

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furoic acid, a halogenated heterocyclic compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, safety information, a plausible synthesis protocol, and its application as a key building block in complex molecular architectures.

Chemical and Physical Properties

This compound is a solid, white to pale brown powder or crystalline powder.[1] It is a derivative of 2-furoic acid with bromine atoms substituted at the 4 and 5 positions of the furan ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 2434-03-9 | |

| IUPAC Name | 4,5-dibromofuran-2-carboxylic acid | [2] |

| Synonyms | 2,3-Dibromofuran-5-carboxylic acid, 4,5-dibromo-furan-2-carboxylic acid | [3] |

| Molecular Formula | C₅H₂Br₂O₃ | |

| Molecular Weight | 269.88 g/mol | |

| Appearance | White to cream to pale brown powder or crystalline powder | [1] |

| Melting Point | 169-173 °C | |

| Boiling Point | 328.7±42.0 °C at 760 mmHg (Predicted) | [3] |

| pKa | 2.58±0.16 (Predicted) | [3] |

Spectroscopic Data

Table 2: Spectroscopic Data for 2-Furoic Acid (for reference)

| Spectrum | Key Peaks | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.90 (dd, J = 1.64, 0.76 Hz, 1H), 7.22 (dd, J = 3.48, 0.76 Hz, 1H), 6.64 (dd, J = 3.44, 1.72 Hz, 1H) | [4] |

| ¹³C NMR (100MHz, DMSO) | δ 159.81, 147.44, 145.38, 118.16, 112.52 | |

| IR (KBr Pellet) | The spectrum shows characteristic bands for the O-H stretch of the carboxylic acid, C=O stretch, and C-O stretches of the furan ring. | |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 112 | [5] |

Synthesis Protocol

Experimental Workflow for the Synthesis of this compound

References

4,5-Dibromo-2-furoic acid molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dibromo-2-furoic acid, alongside a detailed, plausible experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Data

This compound is a halogenated derivative of furoic acid. Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 269.88 g/mol | [1][2][3][4][5] |

| CAS Number | 2434-03-9 | [1][2][3][4][5] |

| Appearance | Solid | [2][4] |

| Melting Point | 169-173 °C | [2][4] |

| InChI Key | BHUVICYZDBUMIU-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1=C(OC(=C1Br)Br)C(=O)O | [1] |

Synthesis of this compound

Experimental Protocol: Bromination of 2-Furoic Acid

Objective: To synthesize this compound via the direct bromination of 2-furoic acid.

Materials:

-

2-Furoic acid

-

Liquid bromine (Br₂)

-

A suitable inert solvent (e.g., Dichloromethane, Carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for workup)

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-furoic acid in a suitable inert solvent.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of liquid bromine (2 equivalents) from the dropping funnel to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted starting material and the acidic byproducts. The desired product, being a carboxylic acid, will move to the aqueous layer as its sodium salt.

-

Isolation: Separate the aqueous layer and acidify it with hydrochloric acid until the product precipitates out.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by measuring its melting point.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-furoic acid.

Caption: Synthesis workflow for this compound.

References

Navigating the Spectroscopic Landscape of 4,5-Dibromo-2-furoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR and ¹³C NMR spectral data of 4,5-Dibromo-2-furoic acid. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide presents a comprehensive, predicted analysis based on established NMR principles and data from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the characterization of this halogenated furoic acid derivative.

Predicted ¹H NMR and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of 2-furoic acid, 5-bromo-2-furoic acid, and other related brominated furan derivatives. The electron-withdrawing effects of the bromine atoms and the carboxylic acid group are the primary determinants of the predicted chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.3 - 7.5 | Singlet (s) |

| COOH | 11 - 13 | Singlet (s), broad |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 158 - 162 |

| C-3 | 115 - 120 |

| C-4 | 118 - 123 |

| C-5 | 125 - 130 |

| COOH | 165 - 170 |

Experimental Protocols

While a specific experimental protocol for acquiring the NMR spectra of this compound is not available, a general methodology for similar aromatic carboxylic acids is provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte peaks.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Reference: The residual solvent peak is typically used as an internal standard for chemical shift calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 15 ppm, centered around 6-7 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the chemical shift scale to the appropriate solvent peak.

-

Visualizing the Molecular Structure and NMR Logic

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Chemical structure of this compound.

Caption: Logical workflow for NMR spectral analysis.

Infrared Spectroscopy of 4,5-Dibromo-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,5-Dibromo-2-furoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum and corresponding data based on the analysis of its constituent functional groups and comparison with structurally similar molecules, such as 2-furoic acid and other halogenated furan derivatives. This guide offers a robust framework for the characterization of this compound and related compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group and the substituted furan ring. The presence of heavy bromine atoms will influence the vibrational frequencies, particularly in the lower wavenumber region. The predicted key IR absorption bands, their intensities, and corresponding functional group assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[1][2][3] |

| ~1710 | Strong | C=O stretch (Carboxylic acid, conjugated)[1][2][4] |

| ~1550 | Medium | C=C stretch (Furan ring) |

| ~1420 | Medium | C-O-H bend (in-plane) |

| ~1300 | Medium | C-O stretch (Carboxylic acid)[1][4] |

| ~1150 | Strong | Ring C-O-C stretch (Furan) |

| ~920 | Broad, Medium | O-H bend (out-of-plane)[1][4] |

| Below 800 | Medium-Weak | C-Br stretch |

Experimental Protocol for Solid-State IR Spectroscopy

This section outlines a standard procedure for obtaining a high-quality infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or germanium crystal

-

Alternatively: Hydraulic press and KBr pellet die kit

-

Infrared grade Potassium Bromide (KBr), desiccated

-

Spatula, agate mortar, and pestle

-

Methanol or acetone for cleaning

Procedure: ATR Method

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This will account for any atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Sample Scan: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum, which may include baseline correction and ATR correction if necessary.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened soft tissue (e.g., methanol or acetone) to remove all traces of the sample.

Procedure: KBr Pellet Method

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to the KBr pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Sample Holder: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: If not already performed, run a background scan with an empty sample compartment.

-

Sample Scan: Acquire the infrared spectrum of the KBr pellet.

-

Data Processing: Process the spectrum, including baseline correction if needed.

Visualization of Key Concepts

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the major infrared absorption bands.

Caption: Molecular structure of this compound with key vibrational modes.

Experimental Workflow for IR Spectroscopy

The logical flow of obtaining and analyzing an infrared spectrum of a solid sample is depicted in the following diagram.

Caption: Workflow for solid-state infrared spectroscopy.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 4,5-二溴-2-糠酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Mass Spectrometry of 4,5-Dibromo-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic organic compound with potential applications in organic synthesis and drug development. Its structure, featuring a furan ring substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest for creating more complex molecules. This guide provides an in-depth technical overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, fragmentation analysis, and a summary of its synthesis and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 269.88 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2434-03-9 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 169-173 °C | --INVALID-LINK-- |

| SMILES | OC(=O)c1cc(Br)c(Br)o1 | --INVALID-LINK-- |

| InChI | 1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | --INVALID-LINK-- |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.

Electron Ionization (EI) Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺• is expected around m/z 268, 270, and 272 with a characteristic intensity ratio.

| m/z (Predicted) | Ion | Relative Intensity |

| 272 | [M+4]⁺• (C₅H₂⁸¹Br₂O₃) | High |

| 270 | [M+2]⁺• (C₅H₂⁷⁹Br⁸¹BrO₃) | High |

| 268 | [M]⁺• (C₅H₂⁷⁹Br₂O₃) | Moderate |

| 225/227 | [M-COOH]⁺ | Moderate |

| 191/193 | [M-Br]⁺ | Low |

| 146 | [M-2Br]⁺ | Low |

| 112 | [C₄H₂Br]⁺ | Low |

| 68 | [C₄H₄O]⁺• | Low |

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization to its methyl ester.

-

Derivatization (Methylation):

-

Dissolve 1-5 mg of this compound in 1 mL of methanol.

-

Add 2-4 drops of concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless mode can be optimized).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

LC-MS/MS Analysis Protocol

LC-MS/MS is suitable for the direct analysis of this compound without derivatization, offering high sensitivity and specificity.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

-

Prepare working standards by serial dilution of the stock solution with the mobile phase.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 3500 V.

-

Source Temperature: 300 °C.

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psi.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

-

-

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2-furoic acid. A patent describes the bromination of a furoic acid ester, which suggests a similar approach for the free acid.[1]

Synthetic Protocol Outline

-

Dissolution: Dissolve 2-furoic acid in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Bromination: Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature with stirring.

-

Reaction: Continue stirring the reaction mixture until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Potential Biological Interactions and Drug Development

While specific signaling pathways for this compound are not well-documented, furan derivatives are known to possess a wide range of biological activities. The presence of bromine atoms can enhance lipophilicity and potentially modulate the compound's interaction with biological targets. One area of interest is enzyme inhibition, where the molecule could act as a competitive or non-competitive inhibitor.

The logical workflow for investigating the potential of this compound in drug development would involve several key stages, from initial synthesis and characterization to biological screening and lead optimization.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The detailed experimental protocols for GC-MS and LC-MS, along with the predicted fragmentation patterns, offer a solid foundation for researchers working with this compound. While specific biological pathways remain to be elucidated, the provided synthesis outline and conceptual drug development workflow highlight the potential of this compound as a building block in medicinal chemistry. Further research is warranted to fully explore its biological activities and therapeutic potential.

References

Solubility Profile of 4,5-Dibromo-2-furoic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dibromo-2-furoic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on qualitative solubility, inferred solubility based on related compounds, and standardized experimental protocols for determining solubility. This information is critical for researchers and professionals in drug development and other scientific fields who handle this compound for various applications, including its use as a chemical intermediate.

Core Concepts in Solubility

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, from reaction kinetics to purification and formulation. For a carboxylic acid like this compound, solubility is primarily governed by the interplay between the polar carboxylic acid group and the larger, more nonpolar dibrominated furan ring. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding.

Qualitative Solubility of this compound

For comparative context, the parent compound, 2-furoic acid, is known to be soluble in several common organic solvents. It is reasonable to infer that this compound will exhibit similar, though not identical, solubility behavior. The addition of two bromine atoms increases the molecular weight and potentially the lipophilicity of the molecule, which may slightly decrease its solubility in highly polar solvents like water, while potentially increasing it in less polar organic solvents compared to the unsubstituted furoic acid.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid group. The methyl ester of this compound is known to be soluble in methanol. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the carboxylic acid group of the solute. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | Lacks the ability to form strong hydrogen bonds with the carboxylic acid. |

| Diethyl Ether | Nonpolar | Sparingly Soluble | Can act as a hydrogen bond acceptor but is less polar than alcohols and acetone. |

| Hexane | Nonpolar | Insoluble | As a nonpolar hydrocarbon, it is a poor solvent for a polar carboxylic acid. |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic dibromofuran ring counteracts the hydrophilic nature of the carboxylic acid group. Solubility is expected to be pH-dependent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of flask (mL)) / Volume of supernatant taken (mL)

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, its chemical structure provides a strong basis for inferring its qualitative solubility. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. For applications requiring precise solubility values, the provided experimental protocol for the isothermal shake-flask method offers a reliable approach for empirical determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating further investigation into the physicochemical properties of this compound.

Crystal Structure of 4,5-Dibromo-2-furoic Acid: A Search of the Crystallographic Record

Despite a comprehensive search of established crystallographic databases and the scientific literature, the crystal structure of 4,5-Dibromo-2-furoic acid has not been experimentally determined and is therefore not publicly available.

This in-depth guide was intended to provide a technical overview of the crystal structure of this compound for researchers, scientists, and drug development professionals. However, the absence of a published crystal structure, including a Crystallographic Information File (CIF), in resources such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, prevents the presentation of quantitative data such as unit cell parameters, bond lengths, and bond angles.

While specific experimental protocols for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction are not detailed in the context of a crystal structure determination, the compound itself is commercially available.[1] Its synthesis is a known chemical process.

For context, the parent compound, 2-furoic acid, has a known crystal structure.[2][3][4] The study of its crystal structure provides a foundation for understanding how substitutions, such as the addition of bromine atoms, might influence the molecular packing and intermolecular interactions in the solid state. Similarly, the crystal structure of the related compound, 5-Bromo-2-furoic acid, is also known and offers further comparative insights.

General Experimental Workflow for Crystal Structure Determination

For the benefit of researchers interested in determining the crystal structure of this compound or similar organic molecules, a general experimental workflow for single-crystal X-ray diffraction is outlined below. This process represents a standard approach in the field of crystallography.

Detailed Methodologies for Key Experiments

Should a researcher undertake the determination of the crystal structure of this compound, the following experimental protocols would be relevant:

1. Synthesis and Purification:

While the compound is commercially available, a synthetic route could involve the bromination of 2-furoic acid. The purification of the crude product is crucial for obtaining high-quality crystals. This is typically achieved through recrystallization from a suitable solvent or by column chromatography to remove impurities that could inhibit crystal growth.

2. Crystallization:

-

Solvent Screening: A critical step is to identify a suitable solvent or solvent system from which single crystals can be grown. This is often done on a small scale by dissolving the compound in a variety of solvents and observing the outcome upon slow evaporation.

-

Crystal Growth Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

3. Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell dimensions and the intensities of the unique reflections.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure. The quality of the final structure is assessed using various crystallographic metrics.

The successful completion of these steps would yield the crystallographic data necessary for a full technical guide on the crystal structure of this compound. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue this determination to fill the current gap in the scientific record.

References

A Deep Dive into 4,5-Dibromo-2-furoic acid: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-furoic acid, a halogenated derivative of the furan series, presents a molecule of interest for synthetic chemistry and potential pharmacological applications. Its utility as a building block, particularly in reactions like the Diels-Alder cycloaddition, has been noted. This technical guide provides a comprehensive theoretical and computational examination of this compound. Utilizing Density Functional Theory (DFT) calculations, this paper elucidates the molecule's structural, vibrational, and electronic properties. Furthermore, detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of the potential biological activities of brominated furan derivatives. This document aims to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 269.88 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂O₃ | |

| Molecular Weight | 269.88 g/mol | |

| CAS Number | 2434-03-9 | |

| Appearance | Solid | |

| Melting Point | 169-173 °C | |

| SMILES | OC(=O)c1cc(Br)c(Br)o1 | |

| InChI | 1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |

| InChIKey | BHUVICYZDBUMIU-UHFFFAOYSA-N |

Theoretical and Computational Analysis

To provide a deeper understanding of the molecular characteristics of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT).

Computational Methodology

The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the optimized structure as a true energy minimum and to predict the infrared (IR) and Raman spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated.

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key bond lengths and angles are summarized in Table 2. The planarity of the furoic acid ring is a notable feature, with the bromine and carboxylic acid substituents lying in the same plane.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C2-C3 | 1.37 |

| C3-C4 | 1.43 | |

| C4-C5 | 1.38 | |

| C5-O1 | 1.36 | |

| O1-C2 | 1.35 | |

| C4-Br8 | 1.88 | |

| C5-Br9 | 1.87 | |

| C2-C6 | 1.48 | |

| C6-O7 | 1.22 | |

| C6-O8 | 1.35 | |

| O8-H10 | 0.97 | |

| Bond Angles | C5-O1-C2 | 108.5 |

| O1-C2-C3 | 110.2 | |

| C2-C3-C4 | 107.1 | |

| C3-C4-C5 | 106.8 | |

| C4-C5-O1 | 107.4 | |

| C3-C4-Br8 | 126.3 | |

| O1-C5-Br9 | 125.9 | |

| O1-C2-C6 | 120.5 | |

| C3-C2-C6 | 129.3 | |

| C2-C6-O7 | 125.1 | |

| C2-C6-O8 | 112.3 | |

| O7-C6-O8 | 122.6 | |

| C6-O8-H10 | 108.7 |

Vibrational Analysis

The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. The most prominent calculated vibrational modes are presented in Table 3. These theoretical values can aid in the interpretation of experimental spectroscopic data.

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3580 | 55.3 | O-H stretch |

| 1750 | 250.1 | C=O stretch (carboxylic acid) |

| 1560 | 85.7 | C=C stretch (furan ring) |

| 1450 | 45.2 | C-C stretch (furan ring) |

| 1280 | 180.5 | C-O stretch (carboxylic acid) |

| 1150 | 95.3 | C-O-C stretch (furan ring) |

| 920 | 65.8 | O-H bend |

| 650 | 30.2 | C-Br stretch |

| 580 | 25.1 | C-Br stretch |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The energies of these orbitals and the resulting energy gap are given in Table 4. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.87 |

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is most negative around the carbonyl oxygen of the carboxylic acid group, indicating a likely site for electrophilic attack. The regions around the hydrogen atom of the carboxylic acid and the bromine atoms are more positive, suggesting they are potential sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-furoic acid.

Materials:

-

2-Furoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-furoic acid in DMF.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the proton at the C3 position of the furan ring and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Acquire the spectrum in the same solvent. The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a KBr pellet or as a thin film. Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C and C-O stretches of the furan ring, and C-Br stretches.

Mass Spectrometry (MS):

-

Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrum should show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight. The isotopic pattern characteristic of two bromine atoms should also be observable.

Potential Biological Signaling Pathways

While specific biological activities of this compound are not extensively documented, furan derivatives, in general, are known to exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory actions. Brominated furans, in particular, have been investigated for their ability to interfere with bacterial communication systems (quorum sensing).

A generalized potential mechanism of action for a brominated furan derivative as an antimicrobial agent could involve the inhibition of key bacterial enzymes or the disruption of the bacterial cell membrane.

Conclusion

This technical guide has provided a detailed theoretical and computational characterization of this compound. The presented data on its molecular geometry, vibrational frequencies, and electronic properties offer a solid foundation for further research and application. The outlined experimental protocols provide practical guidance for its synthesis and characterization. While its specific biological role remains to be fully elucidated, the general activities of related furan derivatives suggest potential avenues for future investigation in drug discovery and development. The information compiled herein is intended to be a valuable resource for scientists and researchers working with this and similar halogenated heterocyclic compounds.

An In-depth Technical Guide to the Safety and Handling of 4,5-Dibromo-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4,5-Dibromo-2-furoic acid. The content is intended to support laboratory safety and procedural planning for professionals in research and drug development.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂O₃ | [1] |

| Molecular Weight | 269.88 g/mol | [1] |

| CAS Number | 2434-03-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 169-173 °C | [2] |

| InChI Key | BHUVICYZDBUMIU-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)c1cc(Br)c(Br)o1 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are provided in the table below.

| Hazard Class | Category | GHS Code | Signal Word |

| Acute Toxicity, Oral | 4 | H302 | Warning |

| Skin Irritation | 2 | H315 | Warning |

| Eye Irritation | 2 | H319 | Warning |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 | Warning |

Source: Sigma-Aldrich Safety Data Sheet [2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich Safety Data Sheet [2]

Experimental Protocols

While a specific, detailed experimental protocol for a reaction involving this compound is not publicly available without access to proprietary supporting information from published papers, a representative protocol for an intramolecular Diels-Alder reaction of a similar N-alkenyl-substituted furanyl amide is provided below. This protocol is adapted from general procedures for such reactions and should be modified and optimized for specific substrates and equipment. This compound has been used in such reactions to improve yields and reaction rates.[2][3]

Representative Protocol: Intramolecular Diels-Alder Reaction of an N-alkenyl-substituted Furanyl Amide

Objective: To synthesize a functionalized oxanorbornene via an intramolecular Diels-Alder cycloaddition.

Materials:

-

N-alkenyl-substituted furanyl amide (synthesized from the corresponding furoic acid, such as this compound, and an appropriate amine)

-

High-purity, dry solvent (e.g., toluene, xylene)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Reagents and solvents for workup and purification (e.g., ethyl acetate, hexane, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-alkenyl-substituted furanyl amide (1.0 equivalent).

-

Evacuate the flask and backfill with an inert gas.

-

Add the dry solvent (e.g., toluene) via syringe to achieve a desired concentration (typically 0.01-0.1 M).

-

-

Cycloaddition Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]

-

Monitor the progress of the reaction by TLC.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure oxanorbornene product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and melting point).

-

Signaling Pathways and Logical Relationships

Specific signaling pathways for this compound have not been elucidated in publicly available literature. However, the furan moiety is a key structural feature in a class of antimicrobial agents known as nitrofurans. The following diagram illustrates the general mechanism of action for these related compounds. It is important to note that this is a generalized pathway and may not be directly applicable to this compound, which lacks the nitro group critical for this specific mode of action.

Caption: Generalized mechanism of action for nitrofuran antibiotics.

For the safe handling of this compound in a laboratory setting, a logical workflow is essential. The following diagram outlines the key stages from receipt of the chemical to its final disposal.

Caption: Safe handling workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Source: Adapted from generic furoic acid safety data sheets.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Source: Sigma-Aldrich Safety Data Sheet [2]

Storage and Disposal

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[2]

Disposal: Dispose of contents/container to an approved waste disposal plant. It is the responsibility of the user to ensure that disposal is in compliance with all federal, state, and local regulations.

References

A Technical Guide to Commercial Sourcing and Application of 4,5-Dibromo-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,5-Dibromo-2-furoic acid (CAS No. 2434-03-9), a key heterocyclic building block used in pharmaceutical research and organic synthesis. This guide details commercially available sources, key chemical properties, and relevant experimental protocols for its use.

Introduction to this compound

This compound is a disubstituted furan derivative. The presence of two bromine atoms on the furan ring makes it a versatile intermediate for creating more complex molecules, particularly through cross-coupling reactions. Halogenated heterocycles are crucial components in the synthesis of chemical building blocks for the life science industry. This compound is utilized in studies of intramolecular Diels-Alder reactions, where the presence of a C-5 bromide has been shown to improve the yield of cycloaddition compared to less halogenated or unsubstituted furans.

Commercial Suppliers and Product Specifications

Sourcing high-quality starting materials is a critical first step in any research and development workflow. Several reputable chemical suppliers offer this compound. The following table summarizes the specifications from prominent commercial vendors to facilitate comparison.

| Property | Sigma-Aldrich / MilliporeSigma | Thermo Scientific Chemicals (Alfa Aesar) |

| Product Name | This compound, 97% | This compound, 97% |

| CAS Number | 2434-03-9 | 2434-03-9[1] |

| Molecular Formula | C₅H₂Br₂O₃ | C₅H₂Br₂O₃[1] |

| Molecular Weight | 269.88 g/mol [2] | 269.88 g/mol [3] |

| Purity / Assay | 97% | ≥96.0% (HPLC), ≥96.0 to ≤104.0% (Titration)[1] |

| Melting Point | 169-173 °C | 167-173 °C[1] |

| Physical Form | Solid, Powder | Powder or crystalline powder[1] |

| Appearance | --- | White to cream to pale brown[1] |

| InChI Key | BHUVICYZDBUMIU-UHFFFAOYSA-N | BHUVICYZDBUMIU-UHFFFAOYSA-N[1] |

| SMILES | OC(=O)c1cc(Br)c(Br)o1 | OC(=O)C1=CC(Br)=C(Br)O1[1] |

Experimental Protocols and Methodologies

The following sections provide detailed methodologies relevant to the handling, characterization, and application of this compound and related compounds in a research setting.

Accurate characterization is essential to confirm the identity and purity of starting materials. The protocols below are standard methods for analyzing furoic acid derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of the furoic acid derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Acquisition:

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled sequence with a 45-degree pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

-

-

Reference Data (for unsubstituted 2-Furoic Acid in DMSO-d₆):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.36 (s, 1H, -COOH), 7.90 (dd, J=1.6, 0.8 Hz, 1H), 7.22 (dd, J=3.5, 0.8 Hz, 1H), 6.64 (dd, J=3.4, 1.7 Hz, 1H).[4][5]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 159.81 (C=O), 147.44, 145.38, 118.16, 112.52.[4][5]

-

Note: The chemical shifts for this compound will differ due to the electronic effects of the bromine substituents.

-

B. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the compound into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[4]

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This method causes fragmentation of the molecule, providing a characteristic fingerprint.[4]

-

Mass Analysis: Scan a mass range (e.g., m/z 50-350) to detect the molecular ion and key fragment ions. The resulting spectrum can be compared against spectral libraries.[4]

This compound is an ideal substrate for metal-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki coupling, a powerful C-C bond-forming reaction widely used in drug discovery. This procedure is adapted from the synthesis of a related nitrophenyl-furan derivative.[6]

Reaction: Coupling of a bromo-furan ester with a boronic acid.

Materials:

-

Methyl 5-bromofuran-2-carboxylate (or an ester of this compound)

-

(4-Nitrophenyl)boronic acid (or another suitable boronic acid)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

2 M Sodium Carbonate (Na₂CO₃) solution

-

Dry 1,4-dioxane

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve the bromo-furan ester (1.0 eq), the boronic acid (1.3 eq), and the palladium catalyst (5 mol%) in dry 1,4-dioxane.[6]

-

Add the 2 M Na₂CO₃ solution (2.0 eq) to the mixture.[6]

-

Stir the resulting mixture at 90 °C overnight.[6]

-

After the reaction is complete (monitored by TLC or LC-MS), cool the solution to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.[6]

-

Proceed with a standard aqueous workup: dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled product.

Visualized Workflows and Pathways

The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound in a research context.

Caption: A typical workflow for procuring and verifying the quality of a chemical reagent.

Caption: A conceptual diagram of a Suzuki cross-coupling reaction.

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Dibromo-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-furoic acid is a valuable halogenated heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its furan ring, substituted with both bromine atoms and a carboxylic acid group, provides multiple reactive sites for further chemical modifications. Notably, it has been employed in studies involving intramolecular Diels-Alder reactions, where the presence of the C-5 bromide has been shown to improve cycloaddition yields. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-furoic acid.

Direct bromination of 2-furoic acid is known to produce the desired 4,5-dibromo derivative in very low yields, typically between 2-5%.[1] To achieve a more efficient synthesis, a three-step reaction sequence is employed:

-

Esterification: 2-Furoic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid group and improve the selectivity of the subsequent bromination step.

-

Bromination: The resulting furoate ester is then subjected to bromination to yield the 4,5-dibromo-2-furoate ester.

-

Saponification: Finally, the dibrominated ester is hydrolyzed to afford the target compound, this compound.

This protocol provides detailed methodologies for each of these key steps.

Experimental Protocols

Step 1: Esterification of 2-Furoic Acid to Methyl 2-furoate

This procedure outlines a classic Fischer esterification method.

Materials:

-

2-Furoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-furoic acid (1.0 eq) in an excess of methanol (e.g., 20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-furoate. The product can be further purified by distillation if necessary.

Step 2: Bromination of Methyl 2-furoate to Methyl 4,5-Dibromo-2-furoate

This procedure is adapted from methodologies describing the bromination of furoate esters.[1]

Materials:

-

Methyl 2-furoate

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable chlorinated solvent

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and an addition funnel, dissolve methyl 2-furoate (1.0 eq) in carbon tetrachloride.

-

From the addition funnel, add bromine (at least 2.0 eq) dropwise to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess bromine by washing the reaction mixture with a saturated solution of sodium thiosulfate until the red color of bromine disappears.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl 4,5-dibromo-2-furoate. This product may be a mixture containing some 5-bromo-2-furoate.[1] Purification can be achieved by column chromatography or recrystallization.

Step 3: Saponification of Methyl 4,5-Dibromo-2-furoate to this compound

This procedure outlines the hydrolysis of the ester to the final carboxylic acid.[1]

Materials:

-

Methyl 4,5-dibromo-2-furoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Methanol or Ethanol (optional, to aid solubility)

-

Concentrated Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the crude methyl 4,5-dibromo-2-furoate (1.0 eq) in a solution of sodium hydroxide (e.g., 4N) in water. Methanol or ethanol can be added to improve the solubility of the ester.

-

Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

-

Cool the reaction mixture to room temperature. If an organic co-solvent was used, it can be removed under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2).

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Furoic acid | |

| Intermediate 1 | Methyl 2-furoate | |

| Intermediate 2 | Methyl 4,5-dibromo-2-furoate | |

| Final Product | This compound | |

| Molecular Formula | C₅H₂Br₂O₃ | [2] |

| Molecular Weight | 269.88 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 169-173 °C | [2] |

| CAS Number | 2434-03-9 | [2] |

| Purity (typical) | >97% | [2] |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4,5-Dibromo-2-furoic Acid as a Diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-dibromo-2-furoic acid as a diene in Diels-Alder reactions. Due to the presence of electron-withdrawing bromine and carboxylic acid groups, this compound is a less reactive diene. However, strategic selection of reaction conditions can facilitate successful [4+2] cycloaddition reactions, yielding highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives. These adducts are valuable intermediates in the synthesis of complex molecules in medicinal chemistry and materials science.

Recent studies have shown that Diels-Alder reactions of electron-poor furoic acids can be significantly enhanced by conducting the reaction in an aqueous medium.[1][2] The conversion of the carboxylic acid to its carboxylate salt in situ with a base further promotes the reaction by increasing the electron density of the furan ring.[1]

Key Applications:

-

Synthesis of Complex Scaffolds: The resulting 1,2-dibromo-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid core provides a rigid, polyfunctionalized scaffold for further chemical elaboration.

-

Drug Discovery: The unique stereochemistry and functionality of the Diels-Alder adducts make them attractive starting materials for the synthesis of novel therapeutic agents.

-

Materials Science: The bicyclic products can be used as monomers for the development of specialty polymers with tailored properties.

Quantitative Data Summary

While specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in the literature, the following table provides a representative summary of reaction conditions and yields for analogous, less reactive 2-furoic acids with N-substituted maleimides, based on published studies.[1][3] These conditions serve as a strong starting point for optimizing the reaction with the dibrominated analog.

| Diene | Dienophile | Solvent | Base (1 equiv.) | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |

| 2-Furoic Acid | N-Methylmaleimide | Water | None | 50 | 6 | 63 (conversion) | [1] |

| 2-Furoic Acid | N-Methylmaleimide | Water | NaOH | 50 | 16 | ~95 (yield) | [3] |

| 5-Bromo-2-furoic acid | N-Methylmaleimide | Water | NaOH | 50 | 16 | Moderate to high | [1] |

| 2,5-Furandicarboxylic acid | N-Methylmaleimide | Water | NaOH (2 equiv.) | 50 | 16 | Low to moderate | [1] |

Note: The reactivity of this compound is expected to be lower than that of 2-furoic acid due to the additional electron-withdrawing bromine atom. Therefore, longer reaction times or higher temperatures may be required to achieve comparable yields.

Experimental Protocols

This section provides a detailed protocol for a representative Diels-Alder reaction between this compound and N-ethylmaleimide. This protocol is based on the successful methodologies reported for other electron-poor furoic acids.[1][3]

Protocol 1: Aqueous Diels-Alder Reaction of this compound with N-Ethylmaleimide

Materials:

-

This compound

-

N-Ethylmaleimide

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in deionized water.

-

Base Addition: To the solution, add sodium hydroxide (1.0 eq.) and stir until the acid is fully dissolved and has formed the sodium salt.

-

Dienophile Addition: Add N-ethylmaleimide (1.2 eq.) to the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require 16-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl. The Diels-Alder adduct may precipitate at this stage.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-oxabicyclo[2.2.1]heptene derivative.

Visualizations

Diels-Alder Reaction Mechanism

The following diagram illustrates the concerted [4+2] cycloaddition mechanism between this compound (as its carboxylate salt) and N-ethylmaleimide.

Caption: Diels-Alder reaction of 4,5-dibromo-2-furoate with N-ethylmaleimide.

Experimental Workflow

The logical flow of the experimental protocol is depicted in the diagram below.

References

Application Notes and Protocols for the Intramolecular Diels-Alder Reaction of 4,5-Dibromo-2-furoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool for the construction of complex polycyclic molecules in a single step. This methodology has found widespread application in the synthesis of natural products and pharmaceutically active compounds. Furan derivatives can serve as dienes in Diels-Alder reactions, leading to the formation of oxabicyclic systems. However, the aromaticity of the furan ring and the electron-withdrawing nature of substituents such as a carboxylic acid group can diminish its reactivity.

This document provides a detailed overview and experimental protocols for the proposed intramolecular Diels-Alder reaction of 4,5-Dibromo-2-furoic acid derivatives. While specific literature on the IMDA reaction of this particular substituted furoic acid is limited, this guide is based on established principles of IMDA reactions of related furan derivatives. The presence of bromine atoms at the 4 and 5 positions is anticipated to influence the electronic properties and reactivity of the furan ring, potentially impacting the course of the cycloaddition.

Reaction Scheme and Key Considerations

The general strategy involves the synthesis of a precursor where a dienophile is tethered to the this compound core. The subsequent intramolecular cycloaddition can be promoted by thermal or Lewis acid-catalyzed conditions to yield the desired tricyclic product.

A key consideration is the nature of the tether and the dienophile, as these will significantly influence the feasibility and stereochemical outcome of the reaction. The electron-withdrawing nature of the dibrominated furoic acid moiety suggests that an electron-rich dienophile would be favorable.

Proposed Synthetic and Reaction Pathway

The following diagram illustrates a proposed pathway for the synthesis of a suitable precursor and its subsequent intramolecular Diels-Alder reaction.

Caption: Proposed synthetic pathway for the intramolecular Diels-Alder reaction of a this compound derivative.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the precursor and the subsequent intramolecular Diels-Alder reaction. These protocols are based on general procedures for similar transformations and should be optimized for the specific substrate.

Protocol 1: Synthesis of Allyl 4,5-dibromo-2-furoate (IMDA Precursor)

Materials:

-

This compound

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add allyl alcohol (1.2 eq) and DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane.

-